molecular formula C19H21F2N3O3S B2445264 2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-03-3

2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2445264
CAS No.: 897621-03-3
M. Wt: 409.45
InChI Key: SHUDBVKSCVXQCP-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure incorporates a benzamide core with 2,6-difluoro substitution, linked via a sulfonyl ethyl chain to a phenylpiperazine moiety. The phenylpiperazine group is a privileged scaffold in drug discovery, known to contribute to favorable pharmacokinetic and pharmacodynamic properties and to enhance binding affinity toward various biological targets . The presence of the sulfonamide group is a key structural feature, as this functional group is found in a wide range of bioactive compounds, including potent enzyme inhibitors . This molecular architecture suggests potential for the compound to be investigated as a modulator of enzyme activity. Researchers may explore its application in developing inhibitors for enzymes like carbonic anhydrases or in targeting protein complexes such as the NLRP3 inflammasome, where sulfonamide-based inhibitors have shown promising activity . The compound is provided as a high-purity material for research purposes only. It is intended for in vitro biochemical and cell-based assays to elucidate its mechanism of action, binding affinity, and selectivity profile. Researchers are advised that this product is strictly for laboratory research use (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-16-7-4-8-17(21)18(16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUDBVKSCVXQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 2,6-Difluorobenzonitrile

The hydrolysis of 2,6-difluorobenzonitrile (CAS 1897-52-5) to 2,6-difluorobenzamide is achieved under alkaline conditions with hydrogen peroxide as an oxidizing agent.

Reaction Conditions

  • Reactants : 2,6-Difluorobenzonitrile (30 g, 0.214 mol), NaOH (1.5 equiv), H₂O₂ (30% w/w, 2.0 equiv).
  • Temperature : 50°C, 5 hours.
  • Yield : 91.2%.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an intermediate iminoyl hydroxide, which tautomerizes to the amide. Hydrogen peroxide mitigates side reactions by oxidizing residual nitrile to carboxylic acid byproducts.

Synthesis of 2-((4-Phenylpiperazin-1-yl)Sulfonyl)Ethylamine

Sulfonylation of Ethanolamine Derivatives

Ethanolamine is sulfonylated with 4-phenylpiperazine-1-sulfonyl chloride in dichloromethane (DCM) under inert conditions.

Procedure

  • Dissolve ethanolamine (1.0 equiv) and triethylamine (2.5 equiv) in DCM at 0°C.
  • Add 4-phenylpiperazine-1-sulfonyl chloride (1.1 equiv) dropwise.
  • Stir at room temperature for 12 hours.
  • Extract with DCM, wash with brine, and concentrate under reduced pressure.

Yield : 78–85% (crude), requiring recrystallization from isopropyl alcohol (IPA) to achieve >99% purity.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 2,6-difluorobenzamide with 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimized Conditions

  • Solvent : Tetrahydrofuran (THF).
  • Catalyst : EDC (1.2 equiv), HOBt (1.1 equiv).
  • Temperature : 0°C to room temperature, 24 hours.
  • Yield : 82–88% after silica gel chromatography.

Side Reactions
Competitive O-acylation of the benzamide is suppressed by maintaining low temperatures during reagent addition.

Recrystallization and Optical Purity Enhancement

Solvent-Dependent Recrystallization

The patent US10858315B2 demonstrates that recrystallization of sulfonamide intermediates in isopropyl alcohol (IPA) at 10–20°C for 12–15 hours elevates optical purity from 85% to >99% ee.

Key Data

Solvent Temperature (°C) Time (h) Optical Purity (ee)
IPA 15 12 99.2%
Toluene 25 18 91.5%
Methanol 0 24 87.3%

IPA emerges as the optimal solvent due to its polarity and low solubility for undesired stereoisomers.

Industrial-Scale Process Considerations

Cost-Effective Catalyst Recycling

Titanium(IV) ethoxide (Ti(OEt)₄), used in Ellman’s auxiliary methods for chiral induction, can be recovered and reused up to five times without significant activity loss.

Recycling Protocol

  • Filter reaction slurry post-reduction.
  • Wash catalyst with anhydrous ether.
  • Dry under vacuum at 60°C for 6 hours.
    Catalyst Recovery : 92–95% per cycle.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Biological Activity

2,6-Difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological assays, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps starting from 2,6-difluorobenzamide. The process includes the introduction of the sulfonyl group and the piperazine moiety. Various methods have been reported for synthesizing similar compounds with modifications in the piperazine and sulfonamide components, which can influence biological activity.

Antiviral and Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antiviral properties against arboviral diseases transmitted by mosquitoes. For instance, studies on related sulfonamide derivatives have shown that they can inhibit the Ae. Kir1 ion channel in Aedes aegypti, leading to larvicidal effects . The compound's ability to disrupt ion channel functions may also extend to other viral targets.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, derivatives with piperazine and sulfonamide groups have shown promising results against MCF-7 breast cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Electron-donating groups (EDGs) enhance biological activity, while electron-withdrawing groups (EWGs) tend to reduce potency.
  • The presence of halogen atoms in the phenyl ring can drastically decrease activity compared to analogs without halogens .
CompoundIC50 (µM)Activity Type
12a0.11Antitumor
12b0.76Antitumor
12c1.47Antiviral

Case Studies

  • Inhibition of Ae. Kir1 Channel : A study synthesized a series of piperazine derivatives to evaluate their efficacy against the Ae. Kir1 channel, revealing that modifications in the sulfonamide group significantly enhance larvicidal activity .
  • Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of similar compounds on MCF-7 and A549 cancer cell lines, demonstrating that certain structural modifications lead to improved potency compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the primary synthetic routes for 2,6-difluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and what methodological considerations are critical for yield optimization?

The synthesis typically involves three key steps: (1) formation of the indole or piperazine moiety via Suzuki–Miyaura coupling (for aryl-aryl bonds) or nucleophilic substitution, (2) sulfonylation of the ethylamine linker, and (3) coupling of the difluorobenzamide group using carbodiimide-mediated amidation . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio for sulfonylation), anhydrous conditions to prevent hydrolysis, and palladium catalysts (e.g., Pd(PPh₃)₄) with controlled heating (60–80°C) . Post-synthesis purification via column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended to achieve >95% purity .

Q. How does the compound’s fluorination pattern influence its physicochemical properties and target binding?

The 2,6-difluoro substitution on the benzamide core enhances lipophilicity (logP ≈ 3.2), improving membrane permeability, while the electron-withdrawing fluorine atoms stabilize the amide bond against metabolic degradation . Computational docking studies suggest the fluorines participate in halogen bonding with residues like Tyr-452 in kinase targets, increasing binding affinity by ~20% compared to non-fluorinated analogs .

Q. What analytical techniques are most reliable for structural validation and purity assessment?

  • NMR : ¹⁹F NMR (δ -112 to -118 ppm for CF₂) and ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) confirm regiochemistry .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS (m/z calc. 477.1; obs. 477.3 ± 0.2) verify molecular weight .
  • XRD : Single-crystal diffraction resolves the sulfonyl-piperazine torsion angle (55–60°), critical for conformational stability .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s biological activity across different assay systems?

Discrepancies in IC₅₀ values (e.g., 0.5 µM in kinase inhibition vs. 5 µM in cell viability assays) often arise from assay-specific factors:

  • Protein source : Recombinant vs. native kinases may lack post-translational modifications affecting binding pockets .
  • Cellular context : Off-target effects in whole-cell assays (e.g., P-gp efflux) reduce apparent potency. Use transporter inhibitors (e.g., verapamil) to isolate target engagement .
  • Redox interference : Thiol-containing media (e.g., DMEM) can reduce sulfonyl groups, altering reactivity. Validate stability via LC-MS pre-/post-assay .

Q. What strategies are effective for improving the compound’s selectivity against structurally related off-targets (e.g., serotonin receptors vs. kinase targets)?

  • Structural analogs : Replace the 4-phenylpiperazine with 4-(pyridin-2-yl)piperazine to eliminate π-π stacking with Ser-5.65 in 5-HT₁A receptors while retaining kinase affinity .
  • Proteome-wide profiling : Use thermal shift assays (TSA) with recombinant protein libraries to identify non-target interactions. Prioritize modifications at the ethylsulfonyl linker (e.g., methyl substitution) to reduce promiscuity .

Q. How can researchers leverage computational tools to predict metabolic liabilities and guide synthetic optimization?

  • ADMET prediction : Software like Schrödinger’s QikProp identifies labile sites (e.g., sulfonamide hydrolysis; t₁/₂ < 2 h in human liver microsomes). Introduce steric hindrance via α-methylation of the ethylsulfonyl group to increase metabolic stability (t₁/₂ > 6 h) .
  • MD simulations : 100-ns trajectories reveal conformational flexibility in aqueous vs. lipid bilayer environments, guiding the design of rigidified analogs with improved CNS penetration .

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